Cas no 50502-17-5 (Acetamide,N-2-quinolinyl-)
Acetamide,N-2-quinolinyl- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-2-quinolinyl-
- N-quinolin-2-ylacetamide
- N-Quinolin-2-yl-acetaMide
- 2-acetamidoquinoline
- 2-Acetamino-chinolin
- 2-acetylaminoquinoline
- acetamide,n-2-quinolinyl
- 7C65K5ER4S
- SCHEMBL3506441
- 50502-17-5
- acetamide, n-2-quinolinyl-
- N-2-Quinolinylacetamide
- N-(quinolin-2-yl)acetamide
- 2-Acetaminoquinoline
- BDBM50520339
- AKOS000280587
- CHEMBL188851
- Z56983730
- DTXSID10198523
- CCRIS 1687
- Oprea1_730260
- n-(quinol-2-yl)acetamide
-
- Inchi: 1S/C11H10N2O/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11/h2-7H,1H3,(H,12,13,14)
- InChI Key: IOFUTXAOWYNJFY-UHFFFAOYSA-N
- SMILES: O=C(C)NC1=CC=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 186.07900
- Monoisotopic Mass: 186.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 42Ų
Experimental Properties
- Density: 1.242
- Boiling Point: 430.9°Cat760mmHg
- Flash Point: 214.4°C
- Refractive Index: 1.677
- PSA: 45.48000
- LogP: 2.84270
Acetamide,N-2-quinolinyl- Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Acetamide,N-2-quinolinyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG34335-100mg |
N-Quinolin-2-yl-acetaMide |
50502-17-5 | 98% | 100mg |
$140.00 | 2024-04-19 | |
| A2B Chem LLC | AG34335-250mg |
N-Quinolin-2-yl-acetaMide |
50502-17-5 | 98% | 250mg |
$170.00 | 2024-04-19 | |
| A2B Chem LLC | AG34335-500mg |
N-Quinolin-2-yl-acetaMide |
50502-17-5 | 98% | 500mg |
$215.00 | 2024-04-19 |
Acetamide,N-2-quinolinyl- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Acetamide,N-2-quinolinyl-
Acetamide, N-2-quinolinyl- (CAS No. 50502-17-5): A Comprehensive Overview
Acetamide, N-2-quinolinyl-, identified by its Chemical Abstracts Service (CAS) number 50502-17-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its acetylamide functional group attached to a quinoline core, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of Acetamide, N-2-quinolinyl- consists of a quinoline ring system, which is a fused bicyclic aromatic structure containing nitrogen atoms, linked to an acetylamide moiety. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile building block in medicinal chemistry. The quinoline moiety is particularly noteworthy for its presence in numerous pharmacologically active compounds, including antimalarials and anticancer agents.
In recent years, the interest in quinoline derivatives has surged due to their broad spectrum of biological activities. Research has demonstrated that compounds incorporating the quinoline scaffold can interact with various biological targets, making them promising candidates for drug development. Specifically, Acetamide, N-2-quinolinyl- has been explored for its potential in modulating enzyme activity and receptor binding interactions.
The synthesis of Acetamide, N-2-quinolinyl- involves multi-step organic reactions that typically require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of 2-aminoquinoline with acetyl chloride in the presence of a base catalyst. This reaction yields the desired acetylamide derivative while minimizing side products. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process.
The pharmacological profile of Acetamide, N-2-quinolinyl- has been extensively studied in academic and industrial research settings. Preliminary findings suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases. For instance, studies have shown that derivatives of this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and inflammation.
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